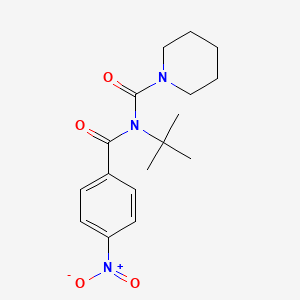

N-(tert-butyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(tert-butyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. The inhibition of nucleoside transporters by NBMPR has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying nucleoside transporters and their role in cellular processes.

Scientific Research Applications

Synthesis and Material Applications

One area of research involves the synthesis and properties of ortho-linked polyamides, demonstrating the utility of tert-butyl and nitrobenzoyl groups in creating materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000). Similarly, the synthesis of bifunctional tetraaza macrocycles highlights the role of these functional groups in forming chelating agents for potential applications in bioconjugation and medicinal chemistry (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Structural and Spectroscopic Analysis

Research on carbacylamidophosphate compounds, such as N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, provides insight into the structural and conformational properties of these molecules, offering potential applications in the design of novel materials with specific physical and chemical properties (Gholivand, Mostaanzadeh, Koval’, Dušek, Erben, & Della Védova, 2009).

Proton-Transfer Compounds and Crystallography

Studies on proton-transfer compounds involving isonipecotamide and nitro-substituted benzoic acids reveal the intricate hydrogen-bonding patterns and crystal structures that can be achieved with these functional groups, which are crucial for the development of advanced materials and pharmaceutical compounds (Smith & Wermuth, 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the smoothened (smo) receptor , which plays a crucial role in the Hedgehog signaling pathway .

Mode of Action

It is suggested that similar compounds inhibit the hedgehog signaling activity by interacting with smo receptors .

Biochemical Pathways

Compounds with similar structures have been found to affect the hedgehog signaling pathway .

Result of Action

Similar compounds have been found to inhibit the hedgehog signaling pathway, which could potentially lead to various downstream effects .

properties

IUPAC Name |

N-tert-butyl-N-(4-nitrobenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-17(2,3)19(16(22)18-11-5-4-6-12-18)15(21)13-7-9-14(10-8-13)20(23)24/h7-10H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBICQVPISNLDMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2847341.png)

![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)

![1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2847348.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)